molecular formula C7H6F3N3O B12959856 N-Hydroxy-5-(trifluoromethyl)nicotinimidamide

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide

Katalognummer: B12959856
Molekulargewicht: 205.14 g/mol
InChI-Schlüssel: DZVIJVASEYTPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide structure. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-70°C) are often used.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinimidamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Hydroxy-5-methyl-nicotinimidamide
  • N-Hydroxy-5-chloromethyl-nicotinimidamide
  • N-Hydroxy-5-bromomethyl-nicotinimidamide

Uniqueness

N-Hydroxy-5-(trifluoromethyl)nicotinimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs.

Eigenschaften

Molekularformel

C7H6F3N3O

Molekulargewicht

205.14 g/mol

IUPAC-Name

N'-hydroxy-5-(trifluoromethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI-Schlüssel

DZVIJVASEYTPNK-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C=NC=C1C(F)(F)F)/C(=N/O)/N

Kanonische SMILES

C1=C(C=NC=C1C(F)(F)F)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.